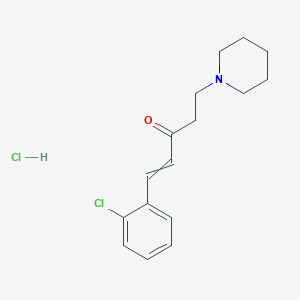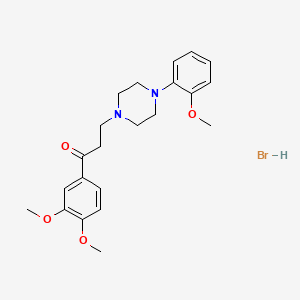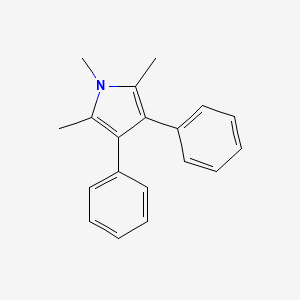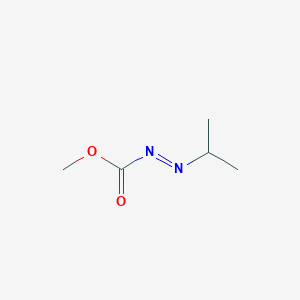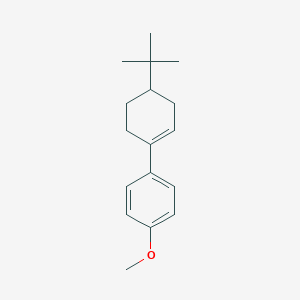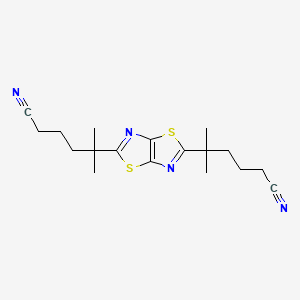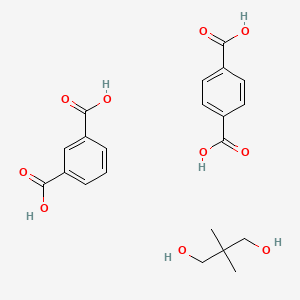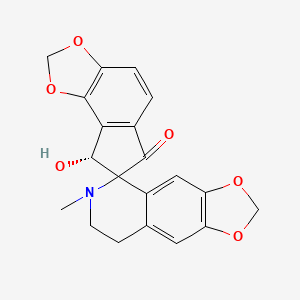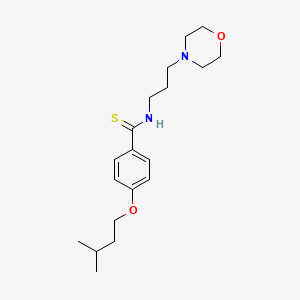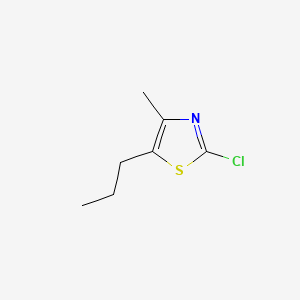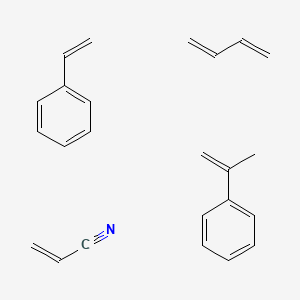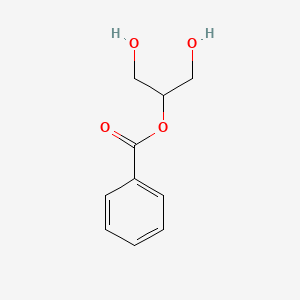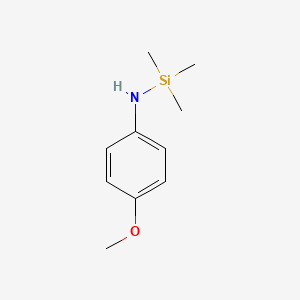
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine: is an organic compound that features a trimethylsilyl group attached to an amine nitrogen, which is further bonded to a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-methoxyaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxyphenol.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the treatment of diseases where organosilicon compounds have shown promise.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability. The methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methoxyphenyl)trimethylsilylamine
- 4-Methoxyphenylamine
- Trimethylsilylaniline
Comparison: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is unique due to the presence of both the trimethylsilyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups. The presence of the trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
35103-35-6 |
|---|---|
Molekularformel |
C10H17NOSi |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
4-methoxy-N-trimethylsilylaniline |
InChI |
InChI=1S/C10H17NOSi/c1-12-10-7-5-9(6-8-10)11-13(2,3)4/h5-8,11H,1-4H3 |
InChI-Schlüssel |
HRBZTPXUQMFRNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


